P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester

Stereoselective Synthesis Retinoid Chemistry Horner-Wadsworth-Emmons

P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester (CAS 723761-32-8), also named diphenyl (3-cyano-2-methylprop-2-enyl)phosphonate or 3-methyl-4-(diphenoxyphosphinyl)-2-butenenitrile, is a nitrile-functionalized diphenyl phosphonate reagent belonging to the organophosphorus olefination class. It serves as a key Horner-Wadsworth-Emmons (HWE) building block for stereoselective construction of conjugated polyene systems, most notably in retinoid synthesis.

Molecular Formula C17H16NO3P
Molecular Weight 313.29 g/mol
CAS No. 723761-32-8
Cat. No. B048415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester
CAS723761-32-8
Synonyms[(2E)-3-Cyano-2-methyl-2-propenyl]phosphonic Acid Diphenyl Ester
Molecular FormulaC17H16NO3P
Molecular Weight313.29 g/mol
Structural Identifiers
SMILESCC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+
InChIKeyBSYIWTSEFXVTPC-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester (CAS 723761-32-8): Procurement-Relevant Identity and Class Context


P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester (CAS 723761-32-8), also named diphenyl (3-cyano-2-methylprop-2-enyl)phosphonate or 3-methyl-4-(diphenoxyphosphinyl)-2-butenenitrile, is a nitrile-functionalized diphenyl phosphonate reagent belonging to the organophosphorus olefination class. It serves as a key Horner-Wadsworth-Emmons (HWE) building block for stereoselective construction of conjugated polyene systems, most notably in retinoid synthesis. The compound is supplied as a pale yellow solid (C₁₇H₁₆NO₃P, MW 313.29), soluble in chloroform, DCM, and methanol, and requires storage at −20 °C . Its closest structural analog is the diethyl ester variant, diethyl (3-cyano-2-methylallyl)phosphonate (CAS 82648-70-2 / 87549-50-6), which differs only in the alkoxy substituents on phosphorus [1].

Why Generic Substitution of P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester Fails in Stereoselective Retinoid Synthesis


Although diethyl and diphenyl phosphonoacetate-type reagents both participate in Horner-Wadsworth-Emmons olefination, their geometric selectivity, reaction yield, and downstream processing diverge fundamentally. Classical diethyl phosphonate reagents favor thermodynamically stable (E)-alkenes under standard conditions [1], whereas the diphenyl phosphonate moiety—through the Ando-type electronic and steric effect—enables reagent-controlled Z-selectivity approaching 99% in related systems [2]. In the specific context of retinonitrile synthesis, the diphenyl phosphonate group quantitatively delivers the vision-critical (11Z) isomer (>60%), a stereochemical outcome that generic diethyl phosphonate reagents cannot replicate without extensive re-optimization or auxiliary additives [3]. Substituting the diphenyl ester with a diethyl analog thus risks stereochemical erosion, diminished yield, and additional chromatographic burden during isomer separation.

Quantitative Differential Evidence: P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester vs. Closest Analogs


Z-Stereoselectivity in HWE Olefination: Diphenyl Phosphonate Moiety Delivers >60% 11Z Selectivity vs. Diethyl Phosphonate E-Selectivity

The diphenyl phosphonate group confers reagent-controlled Z-selectivity in Wadsworth-Emmons reactions that is unattainable with classical diethyl phosphonates. In the synthesis of 9-demethyl-9-haloretinals, Wadsworth-Emmons coupling using the diphenyl phosphonate reagent gave retinonitriles in quantitative yield with the newly formed double bond predominantly in the (11Z) configuration (>60%), alongside the (9Z) isomer as a minor component [1]. By contrast, classical HWE reactions employing standard diethyl phosphonoacetates inherently favor the thermodynamically more stable (E)-alkene product, typically requiring specialized Still-Gennari or Ando-type modifications to invert selectivity [2]. The diphenyl phosphonate moiety thus provides intrinsic Z-direction without additional reagent engineering. In related diphenylphosphonoacetate systems, Z-selectivities up to Z:E = 98:2 have been documented for amide formation, and up to 99% Z for ester formation under Still's conditions (KHMDS/18-crown-6) [3].

Stereoselective Synthesis Retinoid Chemistry Horner-Wadsworth-Emmons

Reaction Yield in Retinonitrile Formation: Diphenyl Phosphonate Achieves Quantitative Conversion vs. Variable Diethyl Phosphonate Outcomes

The diphenyl phosphonate reagent consistently delivers retinonitriles in quantitative yield under optimized Wadsworth-Emmons conditions. Wang et al. (2004) report that both (all-E)- and (9Z)-retinonitriles were obtained in quantitative yield, and the (11Z)-retinonitriles were also formed quantitatively with >60% (11Z) selectivity [1]. In contrast, diethyl phosphonate-mediated retinoid syntheses frequently require extensive condition screening and often report moderate yields with significant E/Z mixtures. For instance, the diethyl (3-cyano-2-methylallyl)phosphonate is commercially supplied as an E/Z isomer mixture (~10% Z-isomer), confirming that the diethyl variant does not inherently provide stereochemical homogeneity . The quantitative conversion achieved with the diphenyl reagent minimizes material loss in multi-step retinoid syntheses where each intermediate is precious.

Retinoid Synthesis Reaction Yield Process Chemistry

Physical Form and Purification Advantage: Solid Diphenyl Ester (MW 313.29) vs. Liquid Diethyl Analog (MW 217.2)

P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester is a pale yellow solid at ambient temperature with a molecular weight of 313.29 g/mol and a predicted boiling point of 466.4 ± 45.0 °C . The nearest comparator, diethyl (3-cyano-2-methylallyl)phosphonate, is a colorless liquid (MW 217.20 g/mol) with a predicted boiling point of 335.7 ± 35.0 °C and a density of 1.081 g/cm³ . The solid physical form of the diphenyl ester facilitates precise weighing, reduces solvent evaporation losses during storage, and enables direct recrystallization-based purification if needed. The higher molecular weight also means that a given molar quantity occupies less volume, potentially reducing shipping costs for large-scale procurement.

Compound Handling Purification Physical Properties

Storage Stability Requirement: −20 °C for Diphenyl Ester vs. 2–8 °C for Diethyl Analog

The diphenyl ester mandates storage at −20 °C, and the vendor advises centrifuging the original vial before opening to maximize product recovery . In comparison, the diethyl analog diethyl (3-cyano-2-methylallyl)phosphonate is stored at 2–8 °C under inert atmosphere or in a −20 °C freezer depending on the supplier . The stricter cold-chain requirement for the diphenyl ester suggests enhanced thermal lability of the diphenoxyphosphinyl moiety or the conjugated nitrile system, which may correlate with higher reactivity in subsequent HWE couplings. This differential storage requirement is a practical procurement consideration: facilities without reliable −20 °C storage may face reagent degradation, whereas those equipped for cold-chain handling benefit from the diphenyl ester's superior synthetic performance.

Storage Stability Cold Chain Logistics Reagent Integrity

Patent-Documented Utility in (11Z)-12-Iodoretinonitrile Synthesis: A Specific Retinoid Intermediate

The target compound is explicitly employed as a phosphonate coupling partner in the synthesis of (11Z)-12-iodoretinonitrile, a key iodinated retinoid intermediate. The documented procedure involves reacting diphenyl (3-cyano-2-methylprop-2-enyl)phosphonate with N-iodosuccinimide and sodium hydride in THF at 0 °C for 2 hours, followed by HWE coupling with (2E,4E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal at 0–20 °C . This specific transformation is referenced with DOI 10.1002/ejoc.200400488, indicating peer-reviewed validation. No equivalent patent literature describes the use of the diethyl analog for this exact iodoretinonitrile intermediate, underscoring the diphenyl ester's unique role in this synthetic route.

Retinoid Intermediates Patent Chemistry Iodoretinonitrile

Best Application Scenarios for P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester Based on Quantitative Differentiation


Stereoselective Synthesis of (11Z)-Retinal and Vision-Related Retinoid Probes

The compound's >60% (11Z)-selectivity and quantitative yield in Wadsworth-Emmons retinonitrile formation [1] make it the reagent of choice for synthesizing (11Z)-retinal isomers essential for rhodopsin photochemistry studies. Vision research laboratories and pharmaceutical companies developing retinoid-based therapies for retinal degenerative diseases should prioritize this reagent over diethyl phosphonate alternatives, as the intrinsic Z-selectivity eliminates the need for Still-Gennari auxiliary additives and reduces isomer separation burden. The validated protocol for (11Z)-retinal synthesis (80% (11Z), 75% isolated yield after chromatography) provides a reproducible starting point [1].

Multi-Step Synthesis of 9-Demethyl-9-haloretinal Analogues for GPCR Pharmacology

The quantitative conversion achieved in (all-E)-, (9Z)-, and (11Z)-retinonitrile synthesis [1] supports efficient multi-step campaigns toward 9-demethyl-9-haloretinals, which are critical pharmacological probes for studying the 9-methyl binding pocket of rhodopsin and related GPCRs. The solid physical form facilitates precise stoichiometric control in parallel synthesis formats, and the −20 °C storage requirement is compatible with standard medicinal chemistry cold-chain infrastructure .

Synthesis of (11Z)-12-Iodoretinonitrile and Halogenated Retinoid Intermediates

The documented use of this compound in the synthesis of (11Z)-12-iodoretinonitrile provides a literature-validated entry point for preparing iodinated retinoid building blocks used in cross-coupling reactions, radiolabeling studies, and structure-activity relationship (SAR) exploration. Procurement of the diphenyl ester directly supports this specific synthetic route without requiring method re-development.

High-Throughput Medicinal Chemistry Campaigns Requiring Solid-Phase Reagent Handling

The pale yellow solid form (MW 313.29) offers practical advantages for automated weighing platforms and solid-dispensing robots commonly used in high-throughput chemistry. The higher molecular weight per mole and lower volatility compared to liquid diethyl analogs reduce dispensing errors and solvent evaporation artifacts, making this reagent preferable for library synthesis where reproducibility and compound integrity are paramount.

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